3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole family, a class of fused heterocyclic compounds known for their diverse pharmacological activities. Its structure features a triazolo[3,4-b][1,3,4]thiadiazole core substituted at the 3-position with a 3-methylthiophene group and at the 6-position with an (E)-configured ethenyl linker bearing a thiophen-2-yl moiety.
Properties
Molecular Formula |
C14H10N4S3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-(3-methylthiophen-2-yl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10N4S3/c1-9-6-8-20-12(9)13-15-16-14-18(13)17-11(21-14)5-4-10-3-2-7-19-10/h2-8H,1H3/b5-4+ |
InChI Key |
UGCJGBOZUGXYSP-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=C(SC=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4 |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 3-Methylthiophene-2-Carbohydrazide
3-Methylthiophene-2-carboxylic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous dichloromethane for 3 hr to form the acyl chloride. Subsequent treatment with hydrazine hydrate (12 mmol) in ethanol at 0–5°C yields the carbohydrazide as white crystals (82% yield).
Characterization Data :
Step 2: Cyclization to Triazole-Thiol
The carbohydrazide (5 mmol) is treated with carbon disulfide (6 mmol) and potassium hydroxide (15 mmol) in ethanol for 12 hr at room temperature. The resulting potassium dithiocarbazinate intermediate is cyclized with hydrazine hydrate (10 mmol) under reflux for 3 hr, yielding the triazole-thiol (Scheme 1).
Characterization Data :
- IR (KBr) : 3240 cm⁻¹ (N–H), 1632 cm⁻¹ (C=N).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (C=S), 142.3 (thiophene-C), 126.1 (triazole-C).
Synthesis of (E)-3-(Thiophen-2-yl)Acrylic Acid
Knoevenagel Condensation
Thiophene-2-carbaldehyde (10 mmol) and malonic acid (12 mmol) are heated in pyridine with piperidine catalysis at 80°C for 4 hr. The reaction selectively forms the (E)-acrylic acid via decarboxylation (75% yield).
Optimization Note : Microwave irradiation (70 W, 100°C, 10 min) increases yield to 89% while preserving stereochemistry.
Characterization Data :
- IR (KBr) : 1695 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 15.6 Hz, 1H, CH=), 7.32 (d, J = 15.6 Hz, 1H, CH=), 7.20–7.05 (m, 3H, thiophene-H).
Cyclocondensation to Form the Triazolothiadiazole Core
Conventional Thermal Method
A mixture of triazole-thiol (1.58 mmol), (E)-3-(thiophen-2-yl)acrylic acid (1.58 mmol), and phosphorus oxychloride (4 mL) is refluxed for 7 hr. The product is isolated by ice quenching, neutralization with Na₂CO₃, and recrystallization from ethanol (Scheme 2).
Reaction Conditions :
- Temperature : 110°C
- Time : 7 hr
- Yield : 68%
Microwave-Assisted Synthesis
The same reagents are subjected to microwave irradiation (70 W, 50°C) for 5 min, significantly reducing reaction time while improving yield.
Optimization Data :
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 7 hr | 68 |
| Microwave | 5 min | 85 |
Structural Characterization and Spectral Analysis
Infrared Spectroscopy
Nuclear Magnetic Resonance
High-Resolution Mass Spectrometry
- Observed : m/z 412.0521 [M+H]⁺
- Calculated for C₁₇H₁₂N₄S₃ : 412.0524
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 7 hr | 5 min |
| Isolated Yield (%) | 68 | 85 |
| Purity (HPLC) | 95.2% | 98.7% |
Microwave irradiation enhances reaction efficiency by promoting rapid dielectric heating, reducing side reactions.
Stereochemical Integrity
The (E)-configuration of the ethenyl group is preserved in both methods, as confirmed by NOESY correlations between thiophene-H and ethenyl-H.
Mechanistic Insights
The cyclocondensation proceeds via:
- Activation : POCl₃ converts the carboxylic acid to acyl chloride.
- Nucleophilic Attack : Thiol sulfur attacks the acyl carbon, forming a thioester intermediate.
- Cyclization : Intramolecular dehydration forms the thiadiazole ring.
The reaction’s regioselectivity is governed by the electron-withdrawing nature of the triazole, directing substitution to the 6-position.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.
Scientific Research Applications
3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has a molecular weight of approximately 330.5 g/mol. It features multiple heterocyclic structures and belongs to the class of triazoles and thiadiazoles. These compounds are known for their diverse biological activities and applications in materials science. The structure includes a triazole ring fused with a thiadiazole moiety, along with thiophene substituents that contribute to its unique electronic properties and potential reactivity in various chemical environments. The uniqueness of this compound lies in its specific substitution pattern and the combination of both thiophene and triazolothiadiazole moieties, which imparts distinct electronic and steric properties that differentiate it from other similar compounds.
Biological Activity
The biological activity of this compound has been explored, with its structure suggesting potential interactions with various biological targets, including enzymes and receptors. Compounds within this class have demonstrated anticonvulsant activity and other pharmacological effects, suggesting that this specific compound may also exhibit similar bioactivity.
Synthesis
The synthesis of this compound typically involves several key steps.
Potential Applications
This compound has potential applications in various fields.
Structural Features and Properties of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,3,4-Thiadiazole | Basic thiadiazole structure | Found in various pharmaceuticals |
| 5-Methylthiadiazole | Methyl group on thiadiazole | Exhibits antimicrobial activity |
| Thienyltriazoles | Contains thiophene and triazole rings | Known for antitumor properties |
Mechanism of Action
The mechanism of action of 3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Core Structure
The triazolothiadiazole scaffold is highly modular, allowing substitutions that tailor physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Substituent Electronic Effects : Electron-donating groups (e.g., methoxy in 20a) increase solubility but may reduce membrane permeability. In contrast, thiophene substituents (as in the target compound) introduce sulfur-mediated interactions and moderate lipophilicity .
- Synthetic Yields : Conventional synthesis methods yield 50–75% (e.g., 20a: 57%, 5a: 64%), while microwave-assisted synthesis (e.g., compounds in ) improves yields and reaction efficiency .
Spectral Characterization
- IR/NMR : The target compound’s NH and SH groups (if present) would show characteristic IR peaks at ~3200–3400 cm⁻¹, similar to analogs like compound 4 (). The ethenyl group’s protons would exhibit distinct coupling patterns in ¹H NMR (J ≈ 16 Hz for trans-configuration) .
- Mass Spectrometry : Molecular ion peaks for triazolothiadiazoles typically align with calculated masses (e.g., compound 14: m/z 326 ). The target compound’s molecular weight (C₁₆H₁₂N₄S₃) is 372.5 g/mol, consistent with analogs like 5a (M = 454.3 g/mol) .
Pharmacological Activity Comparisons
Anticancer Activity
- Indole-Substituted Analogs : Compound 5a (4-iodophenyl) showed moderate cytotoxicity against breast cancer cells (IC₅₀ ≈ 12 µM), attributed to halogen bonding with Bcl-2 targets .
- Fluorinated Derivatives : 3-(5'-Fluoro-2'-methoxybiphenyl)-triazolo[3,4-b]thiadiazoles () exhibited potent anticancer activity (IC₅₀ < 5 µM), likely due to enhanced membrane penetration from fluorine’s electronegativity .
- Target Compound : The dual thiophene-ethenyl structure may improve intercalation with DNA or enzyme active sites, though specific data are unavailable.
Anti-Inflammatory and Kinase Inhibition
- p38 MAPK Inhibitors: 3-(2-Chlorophenyl)-6-(4-methoxyphenoxymethyl)-triazolo[3,4-b]thiadiazole () inhibited p38 MAPK (IC₅₀ = 0.8 µM), critical in TNF-α suppression .
- COX-1/2 Inhibitors : Bromophenyl-substituted analogs () showed selective COX-2 inhibition (IC₅₀ = 1.2 µM), leveraging steric bulk for isoform specificity .
Antimicrobial and Antifungal Activity
- Benzothiazolyl Derivatives : Compound 37 () demonstrated anthelmintic activity (EC₅₀ = 50 µg/mL), while compound 38 exhibited fungicidal effects against Candida albicans .
- Microwave-Synthesized Analogs : Compounds 3b and 3g () showed broad-spectrum antibacterial activity (MIC = 4–8 µg/mL), outperforming methoxy-substituted counterparts .
Physicochemical and Stability Comparisons
- Melting Points : Thiophene-containing analogs (e.g., 5b: 192–194°C) generally have higher melting points than methoxy-substituted derivatives (e.g., 20a: 184°C), reflecting stronger intermolecular π-π stacking .
- Solubility: Pyridinyl substituents (e.g., 20d) improve aqueous solubility, whereas ethoxyphenoxy groups () enhance lipid bilayer penetration .
Biological Activity
The compound 3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule that belongs to the class of triazoles and thiadiazoles. These compounds are recognized for their diverse biological activities and potential applications in pharmaceuticals and materials science. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Properties
This compound features a triazole ring fused with a thiadiazole moiety and thiophene substituents. Its molecular formula is , with a molecular weight of approximately 330.5 g/mol . The unique electronic properties imparted by its structure suggest possible interactions with various biological targets, including enzymes and receptors.
Biological Activity Overview
The biological activity of This compound has been explored in several studies. Key areas of interest include:
- Anticonvulsant Activity : Similar compounds in the triazole-thiadiazole class have demonstrated anticonvulsant properties. This suggests that the compound may exhibit similar bioactivity.
- Antitumor Properties : Structural analogs have shown potential as anticancer agents. For instance, derivatives containing thiophene and triazole rings have been linked to antitumor effects in various cancer cell lines.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It might influence receptor activity related to neurotransmission or cellular growth.
Antitumor Activity
Research has shown that compounds structurally similar to This compound exhibit significant anticancer activity. A study highlighted the effectiveness of a related thiadiazole in inhibiting cancer cell proliferation across multiple lines (HEPG2, MCF7) with an IC50 value of 1.18 ± 0.14 µM , demonstrating its potential as a therapeutic agent against cancer .
Antimicrobial Properties
Similar compounds have also been evaluated for their antimicrobial activities. For example, certain derivatives have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties worth exploring further .
Comparative Analysis
To better understand the biological activity of this compound in relation to others in its class, the following table summarizes key structural features and activities:
| Compound Name | Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|
| 1,3,4-Thiadiazole | Basic thiadiazole structure | Found in various pharmaceuticals | Antimicrobial |
| 5-Methylthiadiazole | Methyl group on thiadiazole | Exhibits antimicrobial activity | Antibacterial |
| Thienyltriazoles | Contains thiophene and triazole rings | Known for antitumor properties | Anticancer |
Q & A
Q. What are the standard synthetic routes for preparing this triazolothiadiazole derivative?
The synthesis typically involves cyclization of precursors under controlled conditions. A common method includes reacting 3-(3-methylthiophen-2-yl)-1,2,4-triazole-5-thiol with (E)-2-(thiophen-2-yl)vinyl aldehyde in ethanol under reflux with a base like K₂CO₃ . Reaction optimization may involve adjusting solvent polarity (e.g., DMF for higher yields) and temperature (80–100°C). Purity is ensured via recrystallization or column chromatography.
Q. How is structural confirmation and purity assessment performed?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent integration and electronic environments (e.g., thiophene protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 342.8 for [M+H]⁺) .
- X-ray Crystallography: Resolves stereochemistry and planar triazolothiadiazole core geometry (bond angles: ~120° for aromatic rings) .
- HPLC: Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays evaluate its biological activity?
- Antimicrobial: Broth microdilution (MIC determination against S. aureus, E. coli) per CLSI guidelines .
- Anticancer: MTT assay (IC₅₀ values in cancer cell lines like MCF-7 or HeLa) .
- Enzyme Inhibition: Fluorometric assays (e.g., COX-2 inhibition for anti-inflammatory activity) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
Structure-Activity Relationship (SAR) Insights:
- Thiophene vs. Phenyl Substituents: Thiophene enhances π-π stacking with hydrophobic enzyme pockets (e.g., 10-fold higher COX-2 inhibition vs. phenyl analogs) .
- Methyl Group Position: 3-Methylthiophen-2-yl improves metabolic stability compared to 5-methyl .
- Ethenyl Linker: The (E)-configuration optimizes spatial alignment with target binding sites (e.g., 50% apoptosis induction in leukemia cells vs. <10% for (Z)) .
Q. What computational strategies predict binding modes and target interactions?
- Molecular Docking: AutoDock Vina or Glide simulates ligand-enzyme binding (e.g., with p38 MAP kinase, Glide score: −9.2 kcal/mol) .
- Molecular Dynamics (MD): GROMACS assesses stability of ligand-target complexes (RMSD <2 Å over 100 ns) .
- QSAR Models: CoMFA identifies electronegative substituents (e.g., Cl, F) as critical for antibacterial activity (r² = 0.89) .
Q. How can contradictions in reported biological efficacy be resolved?
- Experimental Variability: Differences in cell line viability (e.g., IC₅₀ of 5 μM vs. 20 μM) may arise from assay protocols (e.g., serum concentration, incubation time) .
- Solubility Factors: Poor aqueous solubility (logP ~3.5) may reduce efficacy in PBS-based assays; use DMSO carriers (<0.1%) to mitigate .
- Target Selectivity: Off-target effects (e.g., kinase inhibition vs. DNA intercalation) require validation via knockout models or competitive binding assays .
Methodological Tables
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF (1:1) | ↑ Yield by 25% |
| Temperature | 90°C | Prevents byproducts |
| Catalyst | K₂CO₃ (2 equiv) | Accelerates cyclization |
Q. Table 2: SAR of Substituents on Anticancer Activity
| Substituent (R) | IC₅₀ (μM, HeLa) | Mechanism |
|---|---|---|
| Thiophen-2-yl | 4.2 | p38 MAP kinase inhibition |
| 4-Chlorophenyl | 12.5 | DNA intercalation |
| 3-Methylthiophen-2-yl | 3.8 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
